6-{6-[(carbamoylmethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide
Description
This compound is a quinazoline derivative characterized by a [1,3]dioxolo[4,5-g]quinazolin-8-one core substituted with a carbamoylmethyl sulfanyl group at position 6 and a hexanamide chain linked to a 3,4-dimethoxyphenethyl moiety at position 6. Its molecular formula is C₃₀H₃₈N₄O₈S, with a molecular weight of 614.714 g/mol . The compound’s structural complexity arises from the fusion of the dioxolane ring with the quinazoline system, which is further functionalized with polar groups (carbamoyl, methoxy) and a lipophilic hexanamide chain. Such modifications are designed to enhance target binding affinity and pharmacokinetic properties, particularly in therapeutic contexts like enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
6-[6-(2-amino-2-oxoethyl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O7S/c1-35-20-8-7-17(12-21(20)36-2)9-10-29-25(33)6-4-3-5-11-31-26(34)18-13-22-23(38-16-37-22)14-19(18)30-27(31)39-15-24(28)32/h7-8,12-14H,3-6,9-11,15-16H2,1-2H3,(H2,28,32)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXJTKDGWUMGST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)N)OCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
6-{6-[(carbamoylmethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and solvents like methanol and dichloromethane. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 6-{6-[(carbamoylmethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit certain enzymes, while the dioxolo ring may enhance binding affinity and specificity. This compound may also modulate signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazoline derivatives are a well-studied class of compounds due to their diverse pharmacological activities. Below is a detailed comparison of the target compound with structurally analogous molecules, focusing on substituent effects, physicochemical properties, and bioactivity correlations.
Structural Analogues and Substituent Variations
Key analogues include:
6-[6-({[(Butan-2-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide (688061-63-4) Substituent difference: Butan-2-yl carbamoyl group replaces carbamoylmethyl.
6-{6-[({[(Furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(4-methoxyphenyl)methyl]hexanamide (688061-07-6) Substituent difference: Furan-2-ylmethyl carbamoyl group and 4-methoxyphenylmethylamide.
N-[(4-Methoxyphenyl)methyl]-6-(6-{[(4-Nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide (688060-94-8) Substituent difference: 4-Nitrobenzyl sulfanyl group.
Physicochemical and Pharmacokinetic Properties
- Key Trends: Lipophilicity: The butan-2-yl analogue’s higher XlogP suggests greater membrane permeability but lower solubility. Nitro Group Effects: The 4-nitrobenzyl analogue’s elevated XlogP and nitro group may enhance metabolic resistance but introduce redox-sensitive toxicity .
Bioactivity and Target Interactions
Evidence from hierarchical clustering of bioactivity profiles indicates that quinazoline derivatives with carbamoyl or sulfanyl substituents cluster into groups with shared modes of action, such as kinase or topoisomerase inhibition . For example:
- The target compound ’s carbamoylmethyl sulfanyl group may mimic ATP’s adenine moiety, enabling competitive binding to kinase ATP pockets.
- The 4-nitrobenzyl analogue ’s nitro group could act as a hydrogen-bond acceptor, stabilizing interactions with catalytic lysine residues in enzymes .
- Furan-containing analogues exhibit π-π interactions with aromatic amino acids (e.g., tyrosine, phenylalanine), as observed in molecular docking studies .
Biological Activity
The compound 6-{6-[(carbamoylmethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide is a complex organic molecule characterized by a quinazoline core and various functional groups. Its molecular formula is C₃₁H₄₀N₄O₈S with a molecular weight of approximately 628.75 g/mol. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties.
Structural Features
The compound features a quinazoline backbone with unique substituents that may influence its biological activity:
- Quinazoline Core : Known for diverse biological activities.
- Sulfanyl Group : Enhances reactivity and potential interaction with biological targets.
- Dioxole and Amide Functionalities : These groups are often associated with improved pharmacological profiles.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of carbazole have been shown to possess potent antimicrobial effects against various pathogens . The presence of the sulfanyl and dioxole groups in the target compound may enhance its ability to disrupt microbial cell membranes or inhibit vital enzymatic functions.
Antitumor Activity
The quinazoline derivatives are recognized for their anticancer properties. A study highlighted that certain N-substituted quinazolines demonstrated promising activity against human cancer cell lines by inhibiting key growth factors and pathways involved in tumorigenesis . The compound's structure suggests potential interactions with targets like EGFR (epidermal growth factor receptor), which is critical in many cancers.
Neuroprotective Properties
Recent findings suggest that compounds similar to the target molecule may exhibit neuroprotective effects. For example, studies on N-substituted carbazoles have shown their ability to protect neuronal cells from oxidative stress-induced damage . This neuroprotective activity is likely due to the antioxidative properties conferred by the methoxyphenyl substituent.
Case Studies and Research Findings
The biological activity of this compound likely arises from its ability to interact with various biomolecular targets:
- Enzyme Inhibition : The presence of the amide and sulfanyl groups may facilitate binding to active sites of enzymes involved in cancer progression or microbial metabolism.
- Receptor Modulation : The quinazoline core may engage with cell surface receptors like EGFR, leading to downstream effects that inhibit cell proliferation.
Q & A
Basic Question: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Factorial Design : Use a factorial experimental design to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a 2^k design can identify interactions between variables affecting yield .
- AI-Driven Optimization : Integrate AI tools like COMSOL Multiphysics to model reaction kinetics and predict optimal conditions. Autonomous experimentation platforms can adjust parameters in real time based on intermediate data .
- Analytical Validation : Employ HPLC-MS and NMR spectroscopy to monitor purity at each step. Statistical process control (SPC) charts can track variability and ensure reproducibility .
Advanced Question: What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Meta-Analytical Frameworks : Conduct a systematic review using PRISMA guidelines to aggregate data from disparate studies. Apply heterogeneity tests (e.g., I² statistic) to quantify inconsistencies and identify confounding variables (e.g., assay type, cell line variability) .
- Dose-Response Reassessment : Reproduce conflicting assays under standardized conditions (e.g., ISO 10993 for cytotoxicity). Use Bayesian hierarchical models to reconcile dose-response curves across studies .
- Mechanistic Profiling : Perform target engagement assays (e.g., SPR, ITC) to validate binding affinities and rule out off-target effects. Cross-reference with cheminformatics databases like ChEMBL to contextualize activity .
Basic Question: What are the recommended in vitro models for studying this compound’s pharmacokinetics?
Methodological Answer:
- Hepatic Metabolism : Use primary human hepatocytes or HepaRG cells to assess CYP450-mediated metabolism. LC-MS/MS quantifies metabolites, while PBPK modeling predicts hepatic clearance .
- Permeability Assays : Employ Caco-2 monolayers or MDCK cells under standardized conditions (pH 7.4, 37°C). Calculate apparent permeability (Papp) and efflux ratios to predict oral bioavailability .
- Plasma Protein Binding : Utilize equilibrium dialysis or ultrafiltration coupled with LC-MS to measure unbound fraction (fu). Validate with species-specific albumin solutions .
Advanced Question: How can computational methods elucidate the compound’s structure-activity relationship (SAR)?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions using GROMACS or AMBER. Free-energy perturbation (FEP) calculations quantify binding energy contributions of specific substituents (e.g., carbamoylmethyl sulfanyl group) .
- QSAR Modeling : Curate a dataset of analogs with measured IC50 values. Apply machine learning (e.g., random forest, SVM) to identify critical descriptors (e.g., logP, topological polar surface area) .
- Crystallographic Validation : Co-crystallize the compound with its target protein (e.g., kinase domain). Refine structures using PHENIX and validate electron density maps to confirm binding poses .
Basic Question: What statistical methods ensure reproducibility in dose-response experiments?
Methodological Answer:
- Power Analysis : Predefine sample size using G*Power to achieve 80% power (α=0.05). Include positive/negative controls to normalize plate-to-plate variability .
- Robust Regression : Apply non-linear regression (e.g., four-parameter logistic model) to fit dose-response curves. Use Akaike information criterion (AIC) to compare model fits .
- Outlier Detection : Implement Grubbs’ test or Rosner’s test to exclude statistical outliers. Report confidence intervals for EC50/IC50 values .
Advanced Question: How can researchers validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- CRISPR-Cas9 Knockout : Generate isogenic cell lines lacking the putative target protein. Compare compound efficacy in wild-type vs. knockout models via viability assays (e.g., CellTiter-Glo) .
- Transcriptomic Profiling : Perform RNA-seq on treated vs. untreated cells. Use pathway enrichment tools (e.g., GSEA, DAVID) to identify modulated pathways and confirm on-target effects .
- Chemical Proteomics : Employ activity-based protein profiling (ABPP) with a clickable probe derivative. MS-based identification links binding events to functional outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
